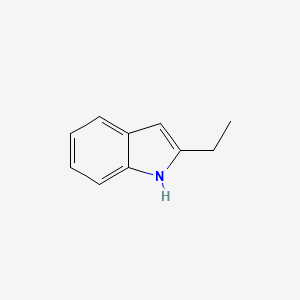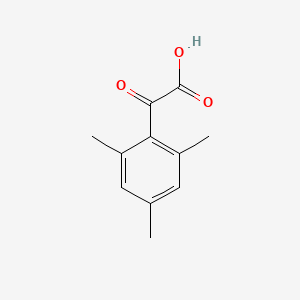
N-(3-吲哚乙酰基)-DL-天冬氨酸
描述
N-(3-Indolylacetyl)-DL-aspartic acid is a derivative of indole, containing a carboxymethyl substituent . It is an indoleacetylamino acid that appears to increase callus growth and reduces the ability of growths to differentiate into shoots of Phalaenopsis orchids .
Synthesis Analysis
Various methodologies for the synthesis of indole and its derivatives in water are described. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .Molecular Structure Analysis
The molecular structure of N-(3-Indolylacetyl)-DL-aspartic acid is C13H14N2O3 . It is a colorless solid that is soluble in polar organic solvents .Chemical Reactions Analysis
Tryptophan metabolites, including indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld), play important roles in host homeostasis. These tryptophan metabolites have been reported to act as agonists of the aryl hydrocarbon receptor and farnesoid X receptor (FXR) .Physical And Chemical Properties Analysis
N-(3-Indolylacetyl)-DL-aspartic acid is a colorless solid that is soluble in polar organic solvents . Its molecular weight is 246.26 .科学研究应用
Specific Scientific Field
This application falls under the field of Oncology , specifically in the treatment of non-small cell lung cancer (NSCLC) .
Summary of the Application
N-(3-Indolylacetyl)-DL-aspartic acid, also known as N-(3-Indolylacetyl)-L-alanine, has been identified as a significant differential metabolite in patients with advanced NSCLC undergoing first-line or second-line therapy with programmed cell death 1 (PD-1) inhibitors plus chemotherapy .
Methods of Application or Experimental Procedures
Serum samples were collected from all patients before treatment initiation for untargeted metabolomics analysis, with the goal of identifying and validating biomarkers that can predict the efficacy of immunotherapy plus chemotherapy .
Results or Outcomes
Lower levels of N-(3-Indolylacetyl)-L-alanine were associated with longer progression-free survival (PFS) (HR=0.59, 95% CI, 0.41 to 0.84, p=0.003). In multivariate analyses of PFS, lower levels of N-(3-Indolylacetyl)-L-alanine were significantly associated with a longer PFS (HR=0.60, 95% CI, 0.37 to 0.98, p=0.041) .
Application in Immunology
Specific Scientific Field
This application falls under the field of Immunology , specifically in the study of inflammation and oxidative stress .
Summary of the Application
Indole-3-acetic acid (IAA), a tryptophan-derived metabolite from gut microbiota, attenuates inflammation and oxidative stress .
Methods of Application or Experimental Procedures
The protective effect and underlying mechanism of IAA against lipopolysaccharide (LPS)-induced inflammatory response and free radical generation in RAW264.7 macrophages were studied .
Results or Outcomes
IAA significantly ameliorated LPS-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) as well as generation of reactive oxidative species (ROS) and nitric oxide (NO). LPS-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65 was mitigated by IAA treatment .
Application in Plant Biology
Specific Scientific Field
This application falls under the field of Plant Biology , specifically in the study of Arabidopsis leaf development .
Summary of the Application
N-(3-Indolylacetyl)-DL-aspartic acid, also known as Indole-3-Acetic Acid (IAA), plays an important role in Arabidopsis leaf development . IAA is converted to methyl-IAA ester (MeIAA) by an IAA carboxyl methyltransferase, suggesting that methylation of IAA plays an important role in regulating plant development and auxin homeostasis .
Methods of Application or Experimental Procedures
The role of IAA in Arabidopsis leaf development was studied by observing the effects of changing expression patterns and/or levels of IAMT1, which often led to dramatic leaf curvature phenotypes .
Results or Outcomes
The decreased expression levels of TCP genes, which are known to regulate leaf curvature, may partially account for the curly leaf phenotype in iamt1-D .
Application in Food Science
Specific Scientific Field
This application falls under the field of Food Science , specifically in the study of watermelon fruit development .
Summary of the Application
N-(3-Indolylacetyl)-DL-aspartic acid is one of the main divergent metabolites in different flesh-colored cultivated watermelon fruits .
Methods of Application or Experimental Procedures
A total of 431 differentially accumulated metabolites were identified from pairwise comparative analyses .
Results or Outcomes
The study found that N-(3-Indolylacetyl)-DL-aspartic acid, along with other metabolites like p-coumaric acid, 2,3-dihydroflavone, catechin, 3,4-dihydroxycinnamic acid, and pelargonidin o-hexoside, are the main divergent metabolites in different flesh-colored cultivated watermelon fruits .
Application in Dentistry
Specific Scientific Field
This application falls under the field of Dentistry , specifically in the study of Human Dental Pulp Stem Cells .
Summary of the Application
N-(3-Indolylacetyl)-DL-aspartic acid, also known as Indole-3-Acetic Acid (IAA), has been found to have a protective effect on H2O2-damaged Human Dental Pulp Stem Cells .
Methods of Application or Experimental Procedures
The protective effect of IAA on H2O2-damaged Human Dental Pulp Stem Cells was studied, focusing on the AKT pathway and involving increased expression of the transcription factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and its downstream target Heme Oxygenase 1 (HO-1) .
Results or Outcomes
The study found that IAA has a protective effect on H2O2-damaged Human Dental Pulp Stem Cells, mediated by the AKT pathway and involving increased expression of Nrf2 and HO-1 .
Application in Pharmacology
Specific Scientific Field
This application falls under the field of Pharmacology , specifically in the study of Indole Derivatives .
Summary of the Application
N-(3-Indolylacetyl)-DL-aspartic acid, also known as Indole-3-Acetic Acid (IAA), is an important pharmacophore in many biologically active medicinal compounds .
Methods of Application or Experimental Procedures
The biological potential of indole derivatives, including IAA, was studied, focusing on their diverse biological and clinical applications .
Results or Outcomes
The study found that indole derivatives, including IAA, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities .
安全和危害
未来方向
Indole-3-acetic acid (IAA) is the most biologically active auxin, able to regulate the growth and development of plants by enhancing cell proliferation and antioxidant effects . IAA has been detected not only in plants but also in mammals . Future research could focus on the role of IAA in modulating intestinal homeostasis and suppressing inflammatory responses .
属性
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFNMNRKDDAKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405294 | |
| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(3-Indolylacetyl)-DL-aspartic acid | |
CAS RN |
32449-99-3, 2456-73-7 | |
| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164.5 °C | |
| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



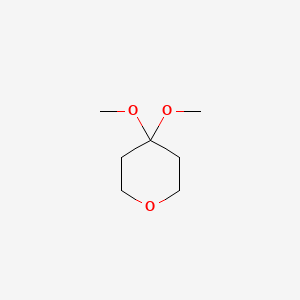
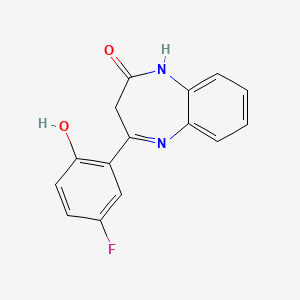
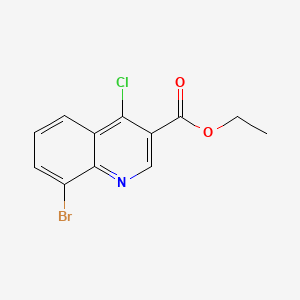
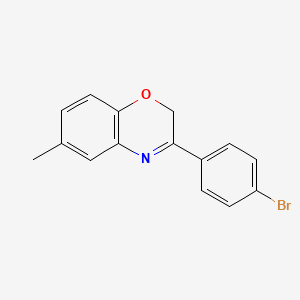
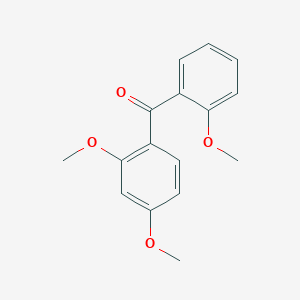
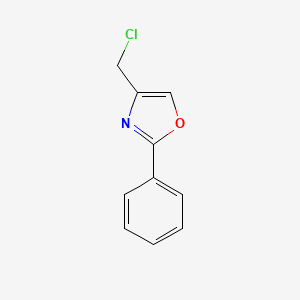
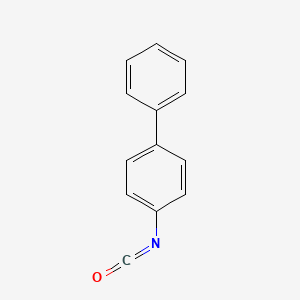
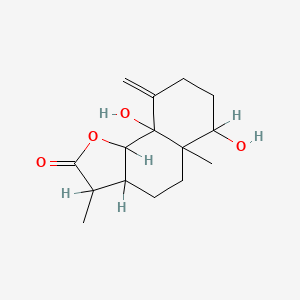
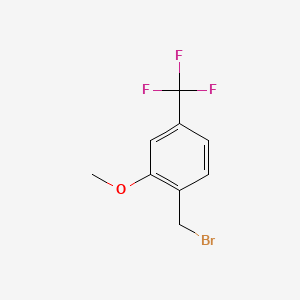
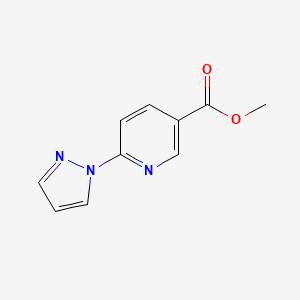
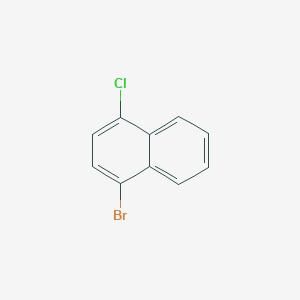
![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)
